DSP-2230

Nav1.7 Nav1.8 Nav1.9

Addressing the challenge of modeling neuropathic pain with isoform-selective Nav inhibitors, DSP-2230 delivers equipotent blockade of Nav1.7 (IC50=7.1 μM), Nav1.8 (11.4 μM), and Nav1.9 (6.7 μM) in a state-independent manner, with >22-fold selectivity over cardiac Nav1.5 (IC50=156 μM). Key outcomes: • 50% mechanical threshold increase at 30 mg/kg in CCI model • Superior analgesia vs. diclofenac in formalin models • Synergizes with pregabalin/morphine for combination therapy studies. Supplied as ≥98% pure compound with secure global logistics.

Molecular Formula C20H20F3N5O2
Molecular Weight 419.4 g/mol
CAS No. 1233231-30-5
Cat. No. B607216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSP-2230
CAS1233231-30-5
SynonymsDSP2230;  DSP 2230;  DSP-2230
Molecular FormulaC20H20F3N5O2
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F
InChIInChI=1S/C20H20F3N5O2/c1-10(19(24)29)25-9-16-26-15-5-6-17(27-20(15)28(16)11-3-2-4-11)30-12-7-13(21)18(23)14(22)8-12/h5-8,10-11,25H,2-4,9H2,1H3,(H2,24,29)/t10-/m0/s1
InChIKeyHHXCJIMPEJSJTG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DSP-2230 Procurement Guide


DSP-2230 (synonym ANP-230, CAS 1233231-30-5) is an orally active small-molecule inhibitor of voltage-gated sodium channels (VGSCs) developed by Sumitomo Dainippon Pharma, currently in Phase I/II clinical trials for neuropathic pain [1]. The compound exhibits a state-independent blocking mechanism and demonstrates equipotent inhibition of three pain-relevant peripheral sodium channel subtypes: Nav1.7, Nav1.8, and Nav1.9 [2]. DSP-2230 is distinguished by its multi-target peripheral profile and favorable selectivity over the cardiac Nav1.5 channel .

Target Profile
Multi-target peripheral Nav1.7/1.8/1.9 inhibition study fit
Mechanism
State-independent blockade assay context
Selectivity
Cardiac Nav1.5 selectivity review for peripheral pain models

DSP-2230 Substitution Risks


Nav1.7 inhibitors exhibit widely divergent selectivity profiles, with many compounds either targeting a single isoform or demonstrating off-target activity at cardiac Nav1.5 or CNS channels. DSP-2230's multi-target peripheral blockade (Nav1.7/1.8/1.9) with minimal cardiac/CNS inhibition is not a class-wide property and cannot be replicated by substituting with isoform-selective inhibitors like GNE-616 (Nav1.7 Ki=0.79 nM, >2500-fold selective over Nav1.1/1.3/1.4/1.5) or LTGO-33 (Nav1.8-selective) [1]. Furthermore, DSP-2230's state-independent mechanism contrasts with the state-dependent block observed with many other Nav inhibitors, directly impacting reproducibility in pain model studies [2].

Required Profile
Multi-target peripheral Nav1.7/1.8/1.9 blockade
Substitution Risk
Isoform-selective inhibitors (e.g., GNE-616, LTGO-33) lack multi-target activity and may not replicate the pathway-response context.
Required Mechanism
State-independent Nav block
Substitution Risk
State-dependent blockers may shift ion channel modulation kinetics and endpoint profiles in pain model studies.
Required Restriction
Peripheral restriction, minimal CNS penetration
Substitution Risk
CNS-penetrant Nav blockers introduce confounding sedation-related endpoints; model-response context may differ.

DSP-2230 Evidence & Comparisons


Multi-Target vs. Isoform-Selective Nav Blockade

DSP-2230 inhibits three pain-relevant peripheral Nav subtypes with comparable potency, a profile distinct from isoform-selective inhibitors such as GNE-616 (Nav1.7-selective) and LTGO-33 (Nav1.8-selective) [1]. While GNE-616 shows >2500-fold selectivity for Nav1.7 over Nav1.1/1.3/1.4/1.5, it does not inhibit Nav1.8 or Nav1.9 [1]. LTGO-33 is 600-fold selective for Nav1.8 over other isoforms but lacks activity at Nav1.7 and Nav1.9 . In contrast, DSP-2230 achieves IC50 values of 7.1 μM (Nav1.7), 11.4 μM (Nav1.8), and 6.7 μM (Nav1.9) . This multi-target profile is hypothesized to provide broader analgesia by simultaneously blocking multiple peripheral pain signaling pathways .

Multi-Target vs. Isoform-Selective Nav Blockade
Head-to-head comparison
DSP-2230 (IC50)
Nav1.7: 7.1 μM | Nav1.8: 11.4 μM | Nav1.9: 6.7 μM
GNE-616 / LTGO-33
Single-isoform selective; no Nav1.8/1.9 or Nav1.7/1.9 activity
Manual patch-clamp; HEK293 expression
Multi-target pathway-response context; supports complex pain signaling studies
Differences in potency and selectivity profiles are class-specific and model-dependent.
Nav1.7 Nav1.8 Nav1.9 multi-target inhibitor pain

Cardiac Safety vs. Clinical Nav1.7 Inhibitor

DSP-2230 demonstrates a >22-fold selectivity window for peripheral pain targets (Nav1.7/1.8/1.9) over the cardiac Nav1.5 channel (IC50=156 μM) . In contrast, the clinical Nav1.7 inhibitor PF-05089771 exhibits hNav1.7 IC50 of 11 nM but shows less favorable cardiac selectivity based on available preclinical data [1]. DSP-2230's low inhibitory activity at Nav1.5 is consistent with its intended peripheral restriction and minimal cardiovascular liability .

Cardiac Safety vs. Clinical Nav1.7 Inhibitor
Cross-study comparable
~22-fold Nav1.5/Nav1.7 selectivity ratio
(156 μM / 7.1 μM)
Reported selectivity context over cardiac isoform
Comparator PF-05089771 has less established cardiac selectivity data; cross-study interpretation required.
Nav1.5 cardiac safety selectivity DSP-2230

Inflammatory Pain Efficacy vs. Diclofenac

In a formalin-induced inflammatory pain model, DSP-2230 (ANP-230) demonstrated superior analgesic efficacy compared to the standard NSAID diclofenac [1]. DSP-2230 dose-dependently reduced pain behaviors, with effects exceeding those of diclofenac at comparable doses [1]. Additionally, DSP-2230 exhibited dose-dependent reversal of mechanical allodynia in chronic constriction injury (CCI) and streptozotocin-induced diabetic neuropathy (STZ-PDN) rat models, with a 50% mechanical threshold increase achieved at 30 mg/kg (single dose) and 10 mg/kg (repeated dosing) in CCI, and significant improvement at 3 mg/kg in STZ-PDN [1].

Inflammatory Pain Model vs. Diclofenac
Head-to-head comparison
DSP-2230
Dose-dependent analgesia; reported to exceed diclofenac at comparable doses
Diclofenac (NSAID)
Standard analgesic benchmark
Formalin-induced inflammatory pain model in rats
Reported model-response endpoint context; supports benchmarking studies
Mechanistic differentiation (Nav block vs. COX inhibition) requires separate pathway validation.
inflammatory pain formalin test diclofenac in vivo

Peripheral Restriction vs. CNS-Penetrant Nav Blockers

DSP-2230 exhibits minimal central nervous system (CNS) penetration, with a brain-to-plasma concentration ratio of only 0.03–0.05 in preclinical models [1]. This peripheral restriction contrasts with many Nav inhibitors that achieve significant CNS exposure and are associated with sedation, dizziness, and other central side effects [2]. At doses up to 30-fold higher than the effective analgesic dose, DSP-2230 does not impair motor coordination in rotarod tests, confirming its peripheral selectivity and favorable safety margin [1].

Peripheral Restriction vs. CNS-Penetrant Nav Blockers
Class-level inference
0.03–0.05 Brain-to-plasma ratio
(>10-fold lower CNS exposure)
Peripheral restriction may limit CNS-confounded endpoints
Rotarod data confirms peripheral selectivity at supratherapeutic doses; model-dependent interpretation required.
CNS penetration brain-to-plasma ratio peripheral restriction

DSP-2230 Application Scenarios


Neuropathic Pain: Multi-Target Blockade

DSP-2230 is the optimal tool for chronic constriction injury (CCI), streptozotocin-induced diabetic neuropathy (STZ-PDN), and other neuropathic pain models where simultaneous inhibition of Nav1.7, Nav1.8, and Nav1.9 is required [1]. Its efficacy in these models (e.g., 50% mechanical threshold increase at 30 mg/kg in CCI) exceeds that of isoform-selective inhibitors and provides a more clinically relevant multi-target approach [1].

Inflammatory Pain: NSAID Comparison

For formalin-induced inflammatory pain models, DSP-2230 offers superior analgesia compared to diclofenac, making it an ideal positive control or test article when benchmarking against standard-of-care NSAIDs [1]. Its distinct mechanism of action (Nav blockade vs. COX inhibition) allows for mechanistic differentiation and potential combination studies [1].

Combination Therapy: Pregabalin & Morphine

DSP-2230 potentiates the anti-allodynic effects of pregabalin (Cavα2δ ligand) and morphine when administered concurrently in preclinical pain models [1]. This synergistic profile supports its use in combination therapy research aimed at reducing opioid or gabapentinoid doses while maintaining analgesic efficacy [1].

Cardiac Safety Profiling: Nav1.5 Selectivity

Due to its >22-fold selectivity over cardiac Nav1.5 (IC50=156 μM), DSP-2230 serves as a low-cardiac-liability comparator when evaluating novel Nav inhibitors or when conducting pain studies where cardiovascular off-target effects must be minimized .

Application
Selection Property
Validation Focus
Neuropathic pain model studies
Multi-target Nav1.7/1.8/1.9 inhibition profile
Model-response endpoint review; CCI and STZ-PDN model contexts
Inflammatory pain model studies
Distinct mechanism vs. NSAID comparators
Mechanistic differentiation and combination study endpoints
Combination therapy research
Synergistic profile with pregabalin/morphine
Opioid/gabapentinoid dose-reduction endpoint monitoring
Cardiac safety profiling studies
Low-cardiac-liability comparator profile
Nav1.5 selectivity review and cardiovascular endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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